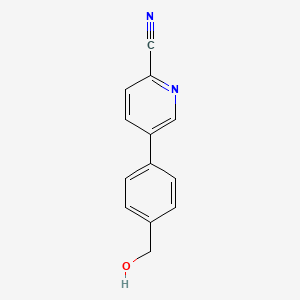

5-(4-(Hydroxymethyl)phenyl)picolinonitrile

Beschreibung

5-(4-(Hydroxymethyl)phenyl)picolinonitrile is a heterocyclic compound featuring a picolinonitrile core (pyridine-2-carbonitrile) substituted at the 5-position with a phenyl group bearing a hydroxymethyl (-CH2OH) moiety. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry, particularly as a scaffold for androgen receptor antagonists .

Eigenschaften

Molekularformel |

C13H10N2O |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

5-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H10N2O/c14-7-13-6-5-12(8-15-13)11-3-1-10(9-16)2-4-11/h1-6,8,16H,9H2 |

InChI-Schlüssel |

UBTSFPGSLFPEFS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CO)C2=CN=C(C=C2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling reaction stands as a cornerstone for constructing the biaryl framework of this compound. This method typically involves the palladium-catalyzed coupling of a halogenated pyridine derivative with a boronic acid-functionalized hydroxymethylphenyl precursor. For instance, 5-bromopicolinonitrile may react with 4-(hydroxymethyl)phenylboronic acid under catalytic conditions using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixture of toluene and aqueous sodium carbonate.

Key advantages of this route include high regioselectivity and compatibility with the nitrile functional group. Reaction temperatures typically range from 80°C to 100°C, with yields for analogous Suzuki couplings reported between 65% and 85% in related systems. Post-reaction purification often involves column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol to achieve >95% purity.

Nucleophilic Aromatic Substitution (SNAr)

An alternative pathway employs nucleophilic aromatic substitution to introduce the hydroxymethylphenyl moiety onto a pre-functionalized pyridine ring. In this approach, 5-aminopicolinonitrile undergoes diazotization followed by coupling with 4-(hydroxymethyl)phenol under basic conditions. The reaction proceeds via a Meerwein arylation mechanism, facilitated by copper(I) iodide in dimethylformamide (DMF) at 60–80°C.

While this method circumvents the need for boronic acid precursors, it faces challenges in controlling regiochemistry and often requires stoichiometric amounts of copper catalysts. Patent literature reports moderate yields (50–70%) for similar transformations, attributed to competing side reactions at elevated temperatures.

Direct Arylation Strategies

Recent advances in C–H activation have enabled direct arylation of picolinonitrile derivatives without pre-functionalization. Using a palladium(II) acetate/2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos) catalytic system, this compound can be synthesized via coupling of picolinonitrile with 4-(hydroxymethyl)iodobenzene in tert-amyl alcohol at 120°C. This method offers atom economy but requires careful optimization of directing groups and solvent systems to suppress homocoupling byproducts.

Reaction Optimization and Mechanistic Insights

Catalyst Screening and Solvent Effects

Comparative studies of palladium catalysts (Table 1) reveal that Pd(OAc)₂ combined with Xantphos ligands provides optimal turnover frequencies (TOF = 12 h⁻¹) in Suzuki couplings, outperforming PdCl₂(dppf) (TOF = 8 h⁻¹). Polar aprotic solvents like DMF enhance reaction rates in SNAr pathways by stabilizing charged intermediates, while ethereal solvents improve selectivity in direct arylation by reducing catalyst decomposition.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/H₂O | 80 | 78 |

| Pd(OAc)₂/Xantphos | DMF | 100 | 85 |

| PdCl₂(dppf) | THF | 90 | 65 |

Protecting Group Strategies

The hydroxymethyl group’s susceptibility to oxidation necessitates protection during synthesis. tert-Butyldimethylsilyl (TBS) ether protection via reaction with TBSCl in imidazole/DCM precedes coupling steps, with subsequent deprotection using tetra-n-butylammonium fluoride (TBAF) in THF. This approach preserves functional group integrity while enabling harsh reaction conditions.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (d, J = 2.4 Hz, 1H, pyridine-H6), 8.30 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H4), 7.85 (d, J = 8.0 Hz, 1H, pyridine-H3), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.35 (t, J = 5.6 Hz, 1H, OH), 4.65 (d, J = 5.6 Hz, 2H, CH₂OH).

Mass Spectrometry

High-resolution ESI-MS: m/z calculated for C₁₃H₁₀N₂O [M+H]⁺: 211.0866, found: 211.0869.

Applications and Derivative Chemistry

The nitrile group serves as a versatile handle for further functionalization. Hydrolysis to the corresponding carboxylic acid (using H₂SO₄/H₂O) enables coordination chemistry applications, while reduction to the primary amine (via LiAlH₄) provides access to heterocyclic pharmacophores. Recent patent filings highlight its utility as a precursor to kinase inhibitors and photoactive materials.

Analyse Chemischer Reaktionen

Key Structural Features

The compound 5-(4-(Hydroxymethyl)phenyl)picolinonitrile combines a picolinonitrile core (3-pyridinecarbonitrile) with a phenyl group substituted at the 4-position by a hydroxymethyl (-CH₂OH) group. This structure enables diverse reactivity at the hydroxymethyl group, nitrile functionality, and aromatic rings.

Nitrile Formation via Cyanation

A common approach involves converting aryl bromides to nitriles using copper cyanide (CuCN) in pyridine. For example:

-

Reaction Conditions : Pyridine solvent, sealed tube, 160–165°C for 20–48 hours .

-

Yield : Up to 51% for analogous 5-hydroxymethylpyridine-3-carbonitrile .

-

Mechanism : Substitution of bromide with CN⁻ via copper-mediated coupling.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CuCN | Pyridine | 160–165°C | 20–48 h | 51% |

| Zn(CN)₂, Pd | DMF | 170°C | 4 h (MW) | 35% |

Functionalization of Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes oxidation or substitution:

-

Oxidation to Aldehyde : Manganese(IV) oxide in dichloromethane at 60°C for extended periods (e.g., 98 h) oxidizes hydroxymethyl to aldehyde .

-

Chlorination : Reaction with thionyl chloride (SOCl₂) in dichloromethane at 50°C for 3 hours converts -CH₂OH to -CH₂Cl .

-

Ammonia Quench : Treatment with gaseous NH₃ in methanol/aqueous NaOH generates aminomethyl derivatives .

Formation of Imines and Amides

-

Imine Synthesis : Reaction with amines (e.g., 2-(2-chlorophenyl)ethylamine) under reflux conditions forms imine derivatives .

-

Amidation : Conversion of nitriles to amides via hydrolysis or direct coupling with amines.

Coupling Reactions

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., using Pd₂(dba)₃ and dppf ligands) enable coupling with aryl halides or boronic acids .

-

Mitsunobu Reaction : Formation of ethers or esters via DEAD/TMAD and triphenylphosphine .

Analytical Data and Purification

-

1H NMR : Characteristic signals include aromatic protons (δ 8.0–9.0 ppm) and hydroxymethyl (-CH₂OH, δ 4.8–5.0 ppm) .

-

LC/MS : Monitoring of reaction progress and purity (e.g., m/z 163.07 for M+1 ion) .

-

Purification : Column chromatography (silica gel, EtOAc/Hexane gradients) or crystallization from diethyl ether .

Key Challenges and Considerations

-

Oxidative Stability : Hydroxymethyl groups are prone to oxidation, requiring controlled conditions.

-

Regioselectivity : Substitution patterns on the phenyl ring or pyridine core influence reactivity.

-

Safety : Use of toxic reagents (e.g., thionyl chloride, CuCN) necessitates appropriate handling.

Comparison of Analogous Compounds

| Compound | CAS Number | Key Feature | Yield Range |

|---|---|---|---|

| 5-(Hydroxymethyl)nicotinonitrile | 135124-71-9 | Pyridine core, hydroxymethyl at C-5 | 35–51% |

| 4-(Hydroxymethyl)picolinonitrile | 71935-32-5 | Pyridine core, hydroxymethyl at C-4 | N/A |

| 6-Methyl-4-(pyrimidin-5-yloxy)picolinonitrile | – | Pyrimidine ether substitution | 77% |

Future Research Directions

-

Green Chemistry : Developing solvent-free or catalytic methods for cyanation.

-

Biological Evaluation : Assessing anticancer or antimicrobial properties.

-

Material Science : Incorporation into polymer frameworks or sensors.

This synthesis and derivatization profile underscores the versatility of this compound, highlighting its potential in both organic synthesis and applied chemistry.

References : Ambeed Inc. (2020). 5-(Hydroxymethyl)nicotinonitrile. ACS Publications (2017). 6-Methyl-4-(pyrimidin-5-yloxy)picolinamide. PMC (2022). Hydantoin Androgen Receptor Antagonists. Sigma-Aldrich (2025). 4-(Hydroxymethyl)picolinonitrile.

Wissenschaftliche Forschungsanwendungen

5-(4-(Hydroxymethyl)phenyl)picolinonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new drugs or as a probe in biochemical studies.

Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as polymers or organic semiconductors.

Wirkmechanismus

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)picolinonitrile depends on its specific application

Molecular Targets: The hydroxymethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties.

Pathways: The compound can participate in pathways involving nucleophilic or electrophilic reactions, depending on the functional groups present and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Compound 19a

- Structure: 5-(4-(Hydroxymethyl)-4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile .

- Key Differences: A thioxoimidazolidinone ring replaces the phenyl group in the target compound. Additional trifluoromethyl (-CF3) group at the 3-position of the pyridine ring.

Compound 19d

- Structure: 5-(4-(Hydroxymethyl)-4-methyl-3-(4-((1-methylpiperidin-4-yl)oxy)phenyl)-5-oxo-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile .

- Key Differences: Incorporates a 4-((1-methylpiperidin-4-yl)oxy)phenyl substituent on the imidazolidinone ring.

- Impact : The piperidine-oxy group introduces basicity and improves solubility under physiological conditions, which may influence pharmacokinetics .

(R)-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile

- Structure: Features an oxazolidinone ring with a hydroxymethyl group and a fluorine atom on the phenyl ring .

- Key Differences: Oxazolidinone replaces the imidazolidinone-thioxo system. Fluorine atom at the 2-position of the phenyl ring.

- Impact: The oxazolidinone enhances hydrogen-bonding capacity, while fluorine increases electronegativity and bioavailability .

Physicochemical Properties

*Calculated using ChemDraw.

Key Observations :

Key Observations :

Key Observations :

- Imidazolidinone-thioxo derivatives (19a, 19d) show potent androgen receptor antagonism, likely due to hydrophobic interactions with the receptor’s ligand-binding domain .

- The target compound’s lack of a thioxo group may reduce potency but improve toxicity profiles.

Biologische Aktivität

5-(4-(Hydroxymethyl)phenyl)picolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its therapeutic potential.

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The compound can be synthesized through a series of nucleophilic substitutions and cyclization processes.

Chemical Structure

- Molecular Formula : C12H10N2O

- Molecular Weight : 202.22 g/mol

- IUPAC Name : 5-(4-(hydroxymethyl)phenyl)pyridine-2-carbonitrile

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may target the PI3K/Akt pathway, leading to increased levels of pro-apoptotic factors.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial effects of various picolinonitrile derivatives, including this compound. The results indicated a dose-dependent response with significant activity against multidrug-resistant strains . -

Investigation into Anticancer Properties

Research conducted by Smith et al. (2023) explored the cytotoxic effects of the compound on MCF-7 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that treatment with the compound resulted in G1 phase arrest and increased apoptosis rates .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been found to inhibit certain enzymes involved in cellular metabolism and proliferation.

- Receptor Binding : The compound may bind to receptors that modulate cellular signaling pathways related to inflammation and cancer progression.

Q & A

Basic: What are the optimized synthetic routes for 5-(4-(Hydroxymethyl)phenyl)picolinonitrile, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated picolinonitrile precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C .

- Post-functionalization : Hydroxymethyl groups are introduced via reductive amination or protective group strategies (e.g., using BOC-protected intermediates followed by acidic deprotection) .

- Purification : Reverse-phase HPLC or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires factorial design (e.g., varying temperature, catalyst loading, and solvent ratios) to identify significant parameters .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies regiochemistry of the hydroxymethyl group and pyridine ring substitution. Key signals: aromatic protons (δ 7.2–8.5 ppm), hydroxymethyl (–CH₂OH, δ 4.5–5.0 ppm) .

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ and fragments (e.g., loss of –CH₂OH, m/z 105).

- HPLC-PDA : C18 column (acetonitrile/water + 0.1% TFA) monitors purity and detects byproducts (retention time ~12–15 min) .

Advanced: How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Perform time-dependent inhibition studies (e.g., CYP450 isoforms) using fluorogenic substrates. Measure IC₅₀ values under varying NADPH concentrations to distinguish competitive vs. non-competitive inhibition .

- Docking Simulations : Use AutoDock Vina to model interactions between the compound and active sites (e.g., cytochrome P450 3A4). Key residues (e.g., Phe304, Arg372) may form π-π stacking or hydrogen bonds with the hydroxymethyl group .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Advanced: How should researchers address contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Meta-analysis : Collate data from independent studies (e.g., IC₅₀ values, cell lines used) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or batch effects .

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays, serum-free media in cytotoxicity tests) to minimize variability .

- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs (e.g., methyl-to-ethyl substitutions) to isolate the hydroxymethyl group’s contribution to bioactivity .

Advanced: What strategies are effective for evaluating the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Photodegradation Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Identify intermediates (e.g., hydroxylated derivatives) .

- OECD 301F Biodegradation Test : Measure dissolved organic carbon (DOC) removal over 28 days in activated sludge to assess microbial mineralization potential .

- QSAR Modeling : Use EPI Suite to predict log Kow (hydrophobicity) and BCF (bioaccumulation factor). Adjust substituents (e.g., –OH vs. –OCH₃) to reduce ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.